1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
1-(4-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyranopyrazoles, which are characterized by a fused pyran and pyrazole ring system. The presence of a 4-chlorophenyl group and two methyl groups further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Cyclization: The pyrazole intermediate undergoes cyclization with an appropriate aldehyde or ketone to form the pyran ring.
Chlorination: Introduction of the 4-chlorophenyl group is achieved through electrophilic aromatic substitution using chlorobenzene derivatives.
Methylation: Methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler fragments, useful for further synthetic applications.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and nucleophiles (e.g., NH₃, R-SH).
Scientific Research Applications
1-(4-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients in various formulations.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of specific proteins involved in disease pathways. For instance, its antileishmanial activity is attributed to the inhibition of enzymes critical for the survival of the Leishmania parasite .
Comparison with Similar Compounds
When compared to other pyranopyrazole derivatives, 1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one stands out due to its unique substitution pattern and enhanced biological activity. Similar compounds include:
1-(4-Methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one: Lacks the chlorine atom, resulting in different reactivity and biological properties.
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one: The bromine substituent alters its electronic properties, affecting its interaction with biological targets.
1-(4-Nitrophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one: The nitro group introduces different pharmacological effects and reactivity patterns.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-8-7-12(18)19-14-13(8)9(2)16-17(14)11-5-3-10(15)4-6-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUPOEIPCKZQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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